![molecular formula C25H27N3O3 B2605527 Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate CAS No. 1226448-80-1](/img/structure/B2605527.png)

Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

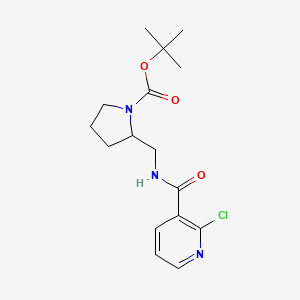

The compound “Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with diverse pharmacological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The synthesis of quinoline derivatives is also well-documented .

Molecular Structure Analysis

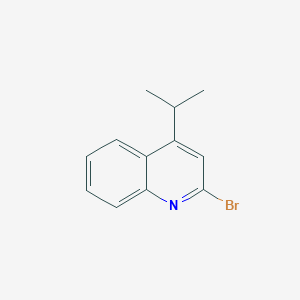

The molecular structure of this compound would be characterized by the presence of a piperidine ring and a quinoline ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The quinoline ring is a fused ring structure containing a benzene ring fused to a pyridine ring .

Chemical Reactions Analysis

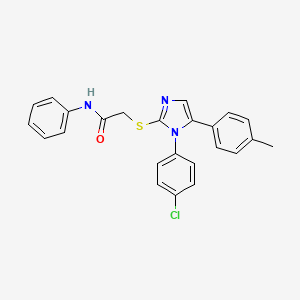

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the carbonyl group and the amino group. Piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

科学的研究の応用

Synthesis and Chemical Properties

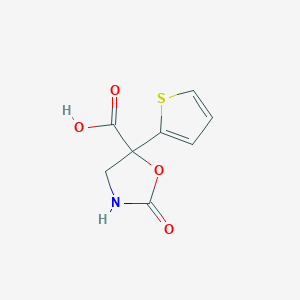

Synthesis of Protected Amino Acids : Czajgucki et al. (2003) explored the synthesis of orthogonally protected amino acids useful for the syntheses of edeine analogs, employing methods that could potentially be applied to the synthesis of related compounds like Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Regioselectivity in Sulfoxide Thermolysis : Bänziger et al. (2002) studied the regioselectivity of sulfoxide thermolysis, revealing insights into the chemical behavior of complex molecules under different conditions, which could relate to the stability and reactivity of compounds like Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate (Bänziger, Klein, & Rihs, 2002).

Pharmacological Applications

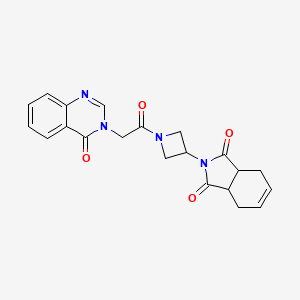

- Analgesic Activities of Quinoline Derivatives : Manoury et al. (1979) prepared and screened a series of quinoline derivatives for analgesic and anti-inflammatory properties, highlighting the potential medical applications of structurally related compounds (Manoury, Dumas, Najer, Branceni, Prouteau, & LEFÈVRE‐BORG, 1979).

Material Science and Optical Applications

- Synthesis of Fluorescent Dyes for LCDs : Bojinov and Grabchev (2003) synthesized fluorescent dyes for potential application in liquid crystal displays (LCDs), demonstrating the utility of quinoline derivatives in materials science (Bojinov & Grabchev, 2003).

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that compounds with similar structures have been designed as inhibitors for certain kinases .

Biochemical Pathways

Similar compounds have been associated with anti-tubercular activity, suggesting potential effects on the biochemical pathways related to mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

将来の方向性

Future research on this compound could involve further exploration of its synthesis methods, as well as investigation into its potential uses in pharmaceuticals or other applications. Given the presence of both piperidine and quinoline rings in its structure, it could have interesting biological activity that could be worth exploring .

特性

IUPAC Name |

ethyl 3-[[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-3-31-25(30)18-8-7-9-19(15-18)26-22-16-23(24(29)28-12-5-4-6-13-28)27-21-11-10-17(2)14-20(21)22/h7-11,14-16H,3-6,12-13H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWAOYUMONTPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2605444.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)

![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)

![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)